Thieno[3,4-B]pyridine-2,4-diol
Description
Overview of Fused Thiophene-Pyridine Ring Systems and Their Chemical Significance
The fusion of a thiophene (B33073) ring and a pyridine (B92270) ring results in a class of bicyclic heteroaromatic compounds known as thienopyridines. scispace.com The combination of these two distinct heterocyclic systems—the electron-rich thiophene and the electron-deficient pyridine—creates a unique electronic environment that is of significant interest in medicinal chemistry and materials science. scispace.comigi-global.com
Depending on the orientation of the fusion between the thiophene and pyridine rings, six possible isomers of thienopyridine can exist. scispace.comtandfonline.com These are categorized into two groups: quinoline (B57606) analogs ([b]-fused systems) and isoquinoline (B145761) analogs ([c]-fused systems). tandfonline.com Thieno[3,4-b]pyridine belongs to the quinoline analog group. However, extensive research has primarily focused on the thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine, and thieno[2,3-c]pyridine (B153571) isomers, while thieno[3,4-b]pyridines have been studied to a lesser extent due to their comparative instability. igi-global.comtandfonline.com
The chemical significance of thienopyridines is underscored by their prevalence in pharmacologically active compounds. igi-global.com Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. igi-global.com Notably, thienopyridine derivatives like ticlopidine (B1205844) and clopidogrel (B1663587) are major antiplatelet drugs used in the management of cardiovascular diseases. academie-sciences.fr The versatility of the thienopyridine core allows for chemical modifications that can fine-tune its biological and physical properties, making it a privileged scaffold in drug discovery. igi-global.com
| Thienopyridine Isomer | Fusion Type | Analogy | Relative Stability |
| Thieno[2,3-b]pyridine | [b]-fused | Quinoline | High |
| Thieno[3,2-b]pyridine | [b]-fused | Quinoline | High |
| Thieno[3,4-b]pyridine | [b]-fused | Quinoline | Low igi-global.comtandfonline.com |
| Thieno[2,3-c]pyridine | [c]-fused | Isoquinoline | High |
| Thieno[3,2-c]pyridine | [c]-fused | Isoquinoline | High |
| Thieno[3,4-c]pyridine (B8695171) | [c]-fused | Isoquinoline | Low igi-global.comtandfonline.com |
Context of Dihydroxylated Heterocycles in Synthetic Chemistry and Material Science
The introduction of hydroxyl (-OH) groups onto a heterocyclic core significantly influences its chemical and physical properties. Compounds containing two hydroxyl groups are known as diols. chemistrysteps.com In synthetic chemistry, dihydroxylated heterocycles are valuable intermediates and building blocks. openaccessjournals.com The hydroxyl groups can serve as handles for further chemical transformations, allowing for the construction of more complex molecular architectures.
In the realm of material science, the presence of hydroxyl groups can impart specific functionalities. numberanalytics.com These groups can engage in hydrogen bonding, which affects properties such as solubility, melting point, and crystal packing. For instance, diols generally have higher boiling points and lower freezing points compared to their non-hydroxylated counterparts due to enhanced intermolecular hydrogen bonding. chemistrysteps.com This property is exploited in applications like antifreeze solutions. chemistrysteps.com In the context of advanced materials, such as organic conductors and semiconductors, the strategic placement of hydroxyl groups on a heterocyclic framework can tune the electronic properties, influencing conductivity and light emission. numberanalytics.commsesupplies.com
| Property | Influence of Dihydroxylation | Relevance |
| Solubility | Generally increases solubility in polar solvents. | Synthetic chemistry, formulation |
| Reactivity | Provides sites for further chemical reactions (e.g., esterification, etherification). | Organic synthesis |
| Hydrogen Bonding | Enhances intermolecular forces, affecting melting and boiling points. chemistrysteps.com | Physical chemistry, material properties |
| Electronic Properties | Can modulate the electronic nature of the heterocyclic system. | Material science (e.g., organic electronics) msesupplies.com |
Nomenclature and Isomeric Considerations Pertaining to Thienopyridine Diols
The systematic IUPAC name "Thieno[3,4-b]pyridine-2,4-diol" precisely describes the structure of the molecule.
Thieno[...]pyridine : Indicates a fused ring system composed of a thiophene and a pyridine ring. mycollegevcampus.com
[3,4-b] : Specifies the nature of the fusion. The thiophene ring is fused via its 3 and 4 positions to the 'b' face (the bond between C2 and C3) of the pyridine ring. mycollegevcampus.com
-2,4-diol : Denotes the presence of two hydroxyl (-OH) groups, which are substituents on the bicyclic system at positions 2 and 4. chemistrysteps.com
Isomerism is a key consideration for thienopyridine diols. As established, there are six structural isomers of the parent thienopyridine ring system. tandfonline.com For each of these parent structures, the two hydroxyl groups can be placed at various positions on either the thiophene or pyridine part of the scaffold, leading to a large number of constitutional isomers. Furthermore, if the molecule is chiral, stereoisomers (enantiomers and diastereomers) may also exist.
Historical Development of Thienopyridine Synthesis and Reactivity Studies
The history of thienopyridine chemistry dates back to the early 20th century. The first synthesis was reported by Steinkopf and Lutzkendorf, who prepared thieno[2,3-b]pyridine via a Skraup reaction on 2-aminothiophene, albeit in low yield. tandfonline.com For several decades following this initial report, the field saw limited progress. tandfonline.com
A significant surge in interest occurred between 1950 and 1970, and research has intensified in the last few decades, largely driven by the search for new pharmacologically active agents. tandfonline.com This led to the discovery and development of blockbuster drugs like ticlopidine and its successor, clopidogrel. academie-sciences.fr These drugs are prodrugs, meaning they are metabolized in the body to their active form, which irreversibly blocks a key platelet receptor. academie-sciences.fr The parent thieno[3,4-b]pyridine and thieno[3,4-c]pyridine systems were first synthesized in 1970 and were noted for being much less stable than the other four isomers. igi-global.comtandfonline.com The development of novel synthetic methods, such as the Gould-Jacobs reaction and intramolecular cyclization reactions, has expanded the ability to create a wide variety of thienopyridine derivatives. igi-global.com
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1H-thieno[3,4-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-6-1-7(10)8-5-3-11-2-4(5)6/h1-3,9H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCMDDQMUAZBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CSC=C2NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Strategies for Thieno 3,4 B Pyridine 2,4 Diol
Established Synthetic Routes to the Thienopyridine-2,4-diol Core
The traditional synthesis of the thienopyrimidine-2,4-diol nucleus predominantly relies on the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) molecule. This is typically achieved through cyclization reactions involving functionalized thiophene precursors.
Cyclization Reactions Involving Substituted Aminothiophene Precursors
A cornerstone in the synthesis of thienopyrimidines is the use of 2-aminothiophene derivatives. nih.gov These compounds serve as versatile building blocks for a wide array of fused heterocyclic systems. nih.gov The Gewald reaction is a well-established and powerful one-pot method for preparing polysubstituted 2-aminothiophenes, which are the key starting materials for subsequent cyclizations. umich.eduarkat-usa.org The reaction typically involves the condensation of a carbonyl compound with an activated acetonitrile (B52724) and elemental sulfur in the presence of a base. arkat-usa.orgchemrxiv.org
Once the substituted 2-aminothiophene is formed, cyclization to build the fused pyrimidine ring can be initiated. For the synthesis of the related thieno[2,3-d]pyrimidine-2,4-diol, a 2-aminothiophene-3-carboxylate is a common precursor. ijacskros.comthepharmajournal.com The amino group and the adjacent ester functionality provide the necessary reactive sites for the annulation of the pyrimidine ring.
Table 1: Example of Thieno[2,3-d]pyrimidine-2,4-diol Synthesis via Aminothiophene Cyclization
| Precursor | Reagent | Conditions | Product | Yield (%) | Source(s) |
|---|
Utilization of Urea (B33335) and Related Reagents for Pyrimidine Ring Formation
The formation of the 2,4-diol substituted pyrimidine portion of the molecule is frequently accomplished using urea or its derivatives. bu.edu.egwikipedia.org This approach is a classic and widely used method for constructing pyrimidine rings from a 1,3-dicarbonyl equivalent and a C-N-C synthon like urea. wikipedia.org
In the context of thienopyrimidines, the reaction between a 2-aminothiophene-3-carboxylate and urea is a direct and efficient method. ijacskros.comthepharmajournal.com The process involves heating the reactants together, which forms a molten mass that solidifies upon cooling. Subsequent workup involving dissolution in a base and acidification yields the desired thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com This reaction demonstrates the effective use of urea to provide the necessary atoms to form the six-membered pyrimidine ring fused to the thiophene core. ijacskros.comthepharmajournal.com The use of diaryl urea moieties has also been explored in the synthesis of related thieno[3,2-d]pyrimidine (B1254671) derivatives for various applications. nih.gov
Exploration of Novel Synthetic Pathways
Modern synthetic chemistry seeks to develop more efficient, selective, and complex routes to heterocyclic systems. Novel strategies such as regioselective synthesis, multi-component reactions, and cascade cyclizations are at the forefront of this exploration.
Regioselective Approaches to the Thieno[3,4-B]pyridine System
Achieving regioselectivity is crucial when synthesizing asymmetric fused rings like the thieno[3,4-b]pyridine system. acs.org Research into related structures demonstrates various strategies to control the position of functional groups. For instance, domino reactions have been developed for the regioselective synthesis of substituted thieno[3,2-b]pyridines. researchgate.net Similarly, highly regioselective methods for synthesizing other fused pyridine (B92270) derivatives, such as pyrazolo[3,4-b]pyridines, have been reported, often using specific catalysts to direct the cyclization process. researchgate.net These methods highlight the importance of catalyst and substrate control in directing the formation of a specific isomer out of several possibilities.
Application of Multi-component Reactions for Fused Heterocyclic Compounds
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tandfonline.com This strategy is valued for its step economy and ability to rapidly generate molecular complexity. tandfonline.com MCRs have been successfully applied to the synthesis of various fused heterocyclic compounds.
For example, new hybrid compounds like thienopyrimidinyl-1H-pyrazolo[3,4-b]pyridine derivatives have been efficiently synthesized through a three-component reaction involving an aminopyrazole, benzoylacetonitrile, and an aromatic aldehyde, catalyzed by FeCl₃. dntb.gov.uaresearchgate.net This demonstrates the power of MCRs to construct complex scaffolds related to the thienopyridine core in a single pot.
Table 2: Example of a Three-Component Reaction for a Fused Thienopyrimidine System
| Component 1 | Component 2 | Component 3 | Catalyst | Product | Source |
|---|
Cascade Cyclization Strategies for Thiophene-Fused Systems
Cascade reactions, also known as domino or tandem reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. tandfonline.com These strategies are elegant and powerful for building complex polycyclic systems. rsc.org
Several cascade strategies have been developed for synthesizing thiophene-fused systems. A notable example is the intramolecular radical cascade reaction of diynes and thioacetic acid, which allows for the effective construction of a thiophene scaffold with a 3,4-fused ring. acs.org Other innovative methods include copper-catalyzed cascade bis-heteroannulation reactions to assemble fused thieno-heteroaromatic systems from simple starting materials like ketoxime acetates, aldehydes, and elemental sulfur. acs.org These cascade processes provide concise and efficient pathways to complex thiophene-fused molecules that are often difficult to access through traditional multi-step syntheses. thieme-connect.com
Post-Cyclization Functionalization and Derivatization Approaches
Post-cyclization functionalization is a key strategy for introducing chemical diversity into the thieno[3,4-b]pyridine scaffold. Direct C-H activation and the conversion of pre-installed functional groups are primary methods for derivatization.
One of the most powerful techniques for post-cyclization functionalization is the direct C-H arylation. While specific studies on thieno[3,4-b]pyridine-2,4-diol are limited, research on the closely related thieno[3,4-b]pyrazine (B1257052) system offers significant insights. Palladium-catalyzed direct C-H arylation has been successfully employed to attach bromoalkylthiophenes to the thieno[3,4-b]pyrazine core. research-nexus.net This methodology highlights the potential for regioselective functionalization of the thienopyridine ring. In such reactions, the 5- and 7-positions of the thieno[3,4-b]pyrazine moiety were found to be more reactive than the 2-position, with the 3-position showing minimal reactivity. research-nexus.net This suggests that direct C-H functionalization of a pre-formed thieno[3,4-b]pyridine ring system could be a viable route for introducing various substituents.
A plausible and widely utilized strategy for the synthesis of hydroxylated pyridine derivatives involves the nucleophilic substitution of halogens. The synthesis of 2-chloro-5-hydroxypyridine (B185701) from 5-amino-2-chloropyridine (B41692) via a diazonium intermediate is a well-established method. tandfonline.com Another approach describes the synthesis of 2-chloro-5-hydroxypyridine from 3-iodo-6-chloropyridine. tandfonline.com Furthermore, a general method for preparing 3-hydroxypyridine (B118123) involves the high-temperature hydrolysis of 3-chloropyridine (B48278) with a basic hydroxide. google.com These methods suggest that a dihalo-thieno[3,4-b]pyridine could serve as a key intermediate for the synthesis of this compound. The halogen atoms on the pyridine ring can be substituted by hydroxyl groups, likely through nucleophilic aromatic substitution under specific reaction conditions.
The following table outlines potential derivatization approaches based on the functionalization of related heterocyclic systems.
| Starting Material | Reagents and Conditions | Product | Potential Application for this compound |
| 2,3-Dimethylthieno[3,4-b]pyrazine | Bromoalkylthiophenes, Pd catalyst | Diarylated thienopyrazine | Introduction of aryl groups at specific positions of the thienopyridine ring. research-nexus.net |
| 5-Amino-2-chloropyridine | 1. NaNO₂, H₂SO₄2. H₂O, Δ | 2-Chloro-5-hydroxypyridine | Potential route to introduce a hydroxyl group onto a chloro-substituted thienopyridine precursor. tandfonline.com |
| 3-Chloropyridine | NaOH, 130-140 °C | 3-Hydroxypyridine | Direct hydrolysis of a chloro-thienopyridine to the corresponding hydroxypyridine derivative. google.com |
Catalytic Methods in Thienopyridine-2,4-diol Synthesis
Catalytic methods offer efficient and selective pathways for the synthesis and functionalization of heterocyclic compounds, including thienopyridines. Both metal-based catalysis and biocatalysis present promising avenues for the synthesis of this compound and its derivatives.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the functionalization of thienopyrazines, which are structurally analogous to thienopyridines. For instance, the synthesis of donor-acceptor-donor thienopyrazine dyes has been achieved through a palladium-catalyzed C-H activation route, utilizing ligands such as X-Phos and P(tBu)₃. acs.orgacs.org These reactions demonstrate the feasibility of using palladium catalysis for the direct introduction of functional groups onto the thieno-heterocycle core, which could be adapted for the synthesis of substituted thieno[3,4-b]pyridines.
Biocatalysis represents a green and highly selective alternative for the hydroxylation of thienopyridine scaffolds. Fungal peroxygenases have been shown to catalyze the hydroxylation of the thiophene ring in antithrombotic prodrugs like clopidogrel (B1663587), a thienopyridine derivative. nih.gov This enzymatic reaction is a key step in the metabolic bioactivation of these drugs. nih.gov Specifically, unspecific peroxygenases (UPOs) can mimic the action of cytochrome P450 enzymes, requiring only hydrogen peroxide as an oxidant. nih.gov The use of UPOs from fungi such as Marasmius rotula has been successful in the one-pot synthesis of hydroxylated metabolites of thienopyridines. nih.gov This suggests that a biocatalytic approach could be developed for the direct and selective hydroxylation of a thieno[3,4-b]pyridine precursor to yield the desired diol.
The table below summarizes relevant catalytic methods that could be applied or adapted for the synthesis of functionalized thieno[3,4-b]pyridines.
| Catalyst System | Reaction Type | Substrate Example | Product Example | Potential Relevance |
| Pd(OAc)₂, X-Phos or P(tBu)₃ | C-H Arylation | Thieno[3,4-b]pyrazine | Aryl-substituted thieno[3,4-b]pyrazine | Direct functionalization of the thieno[3,4-b]pyridine core. acs.orgmdpi.com |
| Fungal Peroxygenase (UPO) | Hydroxylation | Clopidogrel (thienopyridine) | 2-Oxo-clopidogrel (hydroxylated metabolite) | Direct enzymatic hydroxylation to form the diol. nih.govnih.gov |
| Cytochrome P450 Variant | C-O Bond Formation | 2-Oxo thienopyridine | Mixed disulfide conjugates | Enzymatic functionalization of the thienopyridine ring. google.com |
Structural Elucidation and Spectroscopic Characterization of Thieno 3,4 B Pyridine 2,4 Diol
Comprehensive Spectroscopic Analysis for Structural Confirmation
Spectroscopic analysis is fundamental to the confirmation of novel chemical structures. Techniques such as NMR, IR, and HRMS provide complementary information regarding the electronic environment of atoms, the nature of chemical bonds, and the precise molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Thieno[3,4-b]pyridine-2,4-diol is expected to show distinct signals corresponding to the protons on the heterocyclic rings and the hydroxyl groups. The protons on the pyridine (B92270) and thiophene (B33073) rings would likely appear as doublets or multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shifts would be influenced by the positions of the hydroxyl groups and the heteroatoms. The two hydroxyl (-OH) protons would be expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. Carbons bonded to the electronegative oxygen, nitrogen, and sulfur atoms would be deshielded and appear at higher chemical shifts. The carbons of the C=C double bonds in the aromatic rings would resonate in the typical range of δ 110-150 ppm. The carbons bearing the hydroxyl groups (C-2 and C-4) would be expected at the lower field (higher ppm) end of this aromatic region due to the direct attachment of oxygen. Data from related thienopyridine systems suggest that the chemical shifts are highly dependent on the specific isomeric arrangement of the fused rings. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on general principles and data from related compounds. Actual experimental values may differ.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2-OH | Broad singlet | ~155-165 |
| C4-OH | Broad singlet | ~155-165 |
| H5 | ~7.5-8.5 (d) | ~145-155 |
| H6 | ~7.0-8.0 (dd) | ~120-130 |
| H7 | ~7.5-8.5 (d) | ~130-140 |
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would be expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings would appear in the 1500-1650 cm⁻¹ region. Finally, C-O stretching vibrations would be observable in the 1200-1300 cm⁻¹ range.
Table 2: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 3200-3600 | Strong, Broad |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aromatic C=C and C=N stretch | 1500-1650 | Medium-Strong |
| C-O stretch | 1200-1300 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₇H₅NO₂S), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). HRMS analysis would be expected to confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely involving the loss of CO or OH radicals.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅NO₂S |
| Calculated Exact Mass [M]⁺ | 167.0041 |
Solid-State Structural Determination
While solution-state techniques provide valuable data, solid-state analysis is necessary to understand the precise three-dimensional arrangement of atoms and intermolecular forces.
X-ray Crystallography for Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound has been reported, analysis of related fused heterocyclic systems suggests that the thienopyridine core would be essentially planar. mdpi.com The most significant structural features would be the bond lengths and angles within the fused ring system and the intermolecular interactions. It is highly probable that the crystal packing would be dominated by extensive intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules, forming complex networks that stabilize the crystal lattice.
Tautomerism and Isomerism Studies
Many heterocyclic compounds containing hydroxyl groups adjacent to a nitrogen atom can exist in different tautomeric forms. This compound can potentially exist in equilibrium with its keto-enol and diketo tautomers. The predominant form is influenced by factors such as the solvent, temperature, and pH.
The fully aromatic diol form is expected to be a significant contributor due to the stability conferred by the aromatic system. However, keto-enol tautomers, such as 4-hydroxy-thieno[3,4-b]pyridin-2(1H)-one, could also exist. The relative stability of these tautomers is a complex interplay between aromaticity, hydrogen bonding, and solvent interactions. Studies on analogous systems like 2-pyridinethione have shown that the tautomeric equilibrium can be significantly affected by hydration and solvent polarity. researchgate.net Without specific experimental or computational studies on this compound, the exact position of the tautomeric equilibrium remains a subject for future investigation.
Investigation of Keto-Enol Tautomeric Equilibria in 2,4-Dioxygenated Thienopyridines
This compound, a 2,4-dioxygenated thienopyridine derivative, is expected to exist in a tautomeric equilibrium between its enol and keto forms. The arrangement of the hydroxyl groups allows for the potential of a dynamic equilibrium between the diol form and various keto forms.
The keto-enol tautomerism in heterocyclic systems, such as pyridinethiones and pyridones, has been a subject of theoretical and experimental studies. nih.govnih.govnih.gov For 2,4-dioxygenated systems, the equilibrium can be complex, with the potential for multiple keto tautomers. The stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and conjugation. libretexts.orgyoutube.com
In many related heterocyclic systems, the keto form is often found to be the more stable tautomer. nih.gov For instance, computational studies on 2,3-dihydroxypyridine (B124209) have indicated that the keto form is the most stable in the equilibrium. nih.gov This preference is often attributed to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond. However, the enol form can be stabilized by factors such as aromaticity or the formation of intramolecular hydrogen bonds. libretexts.orgyoutube.com In the case of this compound, the di-enol form would benefit from the aromaticity of the pyridine ring.
Spectroscopic methods are instrumental in elucidating the predominant tautomeric form. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide characteristic signals for both keto and enol forms. For example, the presence of a broad signal in the ¹H NMR spectrum can be indicative of an acidic OH proton of the enol form, while the presence of signals corresponding to methylene (B1212753) protons adjacent to a carbonyl group would suggest the keto form.
Table 1: Hypothetical Spectroscopic Data for Tautomers of this compound
| Tautomer | Spectroscopic Feature | Expected Chemical Shift / Wavenumber |
| Di-enol Form | ¹H NMR (OH protons) | δ 10-15 ppm (broad) |
| ¹³C NMR (C-OH) | δ 150-170 ppm | |
| IR (O-H stretch) | 3200-3600 cm⁻¹ (broad) | |
| Keto-Enol Form | ¹H NMR (CH₂) | δ 3.5-4.5 ppm |
| ¹³C NMR (C=O) | δ 180-200 ppm | |
| IR (C=O stretch) | 1650-1750 cm⁻¹ | |
| Di-keto Form | ¹H NMR (CH₂) | δ 3.5-4.5 ppm (multiple signals) |
| ¹³C NMR (C=O) | δ 180-200 ppm (multiple signals) | |
| IR (C=O stretch) | 1650-1750 cm⁻¹ (multiple bands) |
Note: The data in this table is hypothetical and based on typical values for similar functional groups. Actual experimental values may vary.
Influence of Solvent and Environmental Factors on Tautomeric Preference
The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent. nih.gov The polarity of the solvent can significantly influence the relative stability of the tautomers. nih.gov Generally, polar solvents tend to favor the more polar tautomer.
In the case of this compound, polar protic solvents, such as ethanol (B145695) or water, can stabilize the keto form through hydrogen bonding with the carbonyl group. nih.gov Conversely, non-polar solvents might favor the enol form, which can be stabilized by intramolecular hydrogen bonding between the two hydroxyl groups. Theoretical studies on similar heterocyclic systems have shown that the energy barrier for proton transfer can be significantly lowered in the presence of a solvent molecule that mediates the transfer. nih.gov
Temperature and pH are also critical factors that can shift the tautomeric equilibrium. Changes in temperature can alter the thermodynamics of the equilibrium, while pH can affect the protonation state of the molecule, thereby favoring one tautomer over the other. For instance, in acidic or basic conditions, the mechanism of tautomerization can be catalyzed, leading to a faster interconversion between the keto and enol forms. youtube.comkhanacademy.org
Table 2: Expected Predominant Tautomer of this compound in Different Solvents
| Solvent | Polarity | Expected Predominant Tautomer | Rationale |
| Hexane | Non-polar | Di-enol | Favored by intramolecular hydrogen bonding. |
| Dichloromethane | Moderately Polar | Mixture of tautomers | Intermediate polarity leads to a balance. |
| Ethanol | Polar Protic | Keto-enol / Di-keto | Stabilization of the more polar keto form through intermolecular hydrogen bonding. nih.gov |
| Water | Highly Polar Protic | Keto-enol / Di-keto | Strong stabilization of the polar keto tautomer. |
Note: The predictions in this table are based on general principles of tautomerism and solvent effects on related compounds.
Reactivity and Reaction Mechanisms of Thieno 3,4 B Pyridine 2,4 Diol
Substitution Reactions at Pyridine (B92270) Ring Positions
The pyridine ring in the thieno[3,4-b]pyridine system is generally electron-deficient, which influences its susceptibility to nucleophilic and electrophilic attack. The presence of electron-donating hydroxyl groups, however, modulates this reactivity.
Nucleophilic Displacement Pathways and Regioselectivity
Direct nucleophilic substitution on Thieno[3,4-b]pyridine-2,4-diol is not a typical reaction pathway due to the poor leaving group nature of the hydroxyl groups. However, these hydroxyl groups can be converted into better leaving groups, such as chloro groups, to facilitate nucleophilic displacement. The reactivity of the resulting 2,4-dichlorothieno[3,4-b]pyridine (B58346) provides significant insight into the potential nucleophilic substitution pathways and regioselectivity of the parent diol.
Studies on the methoxydechlorination of 2,4-dichlorothieno[3,4-b]pyridine have shown that reaction with one molar equivalent of methoxide (B1231860) under mild conditions yields both the α- (C2) and γ- (C4) monosubstituted products nih.gov. This lack of high regioselectivity suggests that both the C2 and C4 positions are susceptible to nucleophilic attack. The presence of an electron-withdrawing group, such as a methoxycarbonyl group at the 3-position, can further influence the reaction, leading to a mixture of the dimethoxy product and starting material even with a single equivalent of the nucleophile nih.gov. This suggests that electronic effects of substituents on the thiophene (B33073) ring can significantly alter the reactivity and selectivity of nucleophilic substitution on the pyridine ring.
The general mechanism for nucleophilic aromatic substitution (SNAr) on such systems involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The relative stability of the Meisenheimer complexes formed upon attack at C2 versus C4 will determine the regiochemical outcome.
Table 1: Nucleophilic Substitution Reactions on a Thieno[3,4-b]pyridine Derivative
| Substrate | Reagent | Products | Observations |
|---|---|---|---|
| 2,4-dichlorothieno[3,4-b]pyridine | 1 eq. Methoxide | α- and γ-monosubstituted products | Lack of high regioselectivity under mild conditions. nih.gov |
| 2,4-dichloro-3-methoxycarbonylthieno[3,4-b]pyridine | 1 eq. Methoxide | Dimethoxy product and starting material | Influence of electron-withdrawing group on reactivity. nih.gov |
Electrophilic Aromatic Substitution Reactions of the Fused System
The fused thieno[3,4-b]pyridine system can undergo electrophilic aromatic substitution. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. The presence of the activating hydroxyl groups (or the enol/keto tautomer) further directs the substitution.
Research on the electrophilic substitution of 2,4-dioxygenated thieno(3,4-b)pyridine compounds has shown that they can undergo reactions such as bromination nih.gov. However, the reactivity is noted to be less straightforward compared to analogous 2,3-fused thieno(b)pyridine systems, with only one of the studied 2,4-dioxygenated compounds reacting smoothly to give a single bromination product nih.gov. This suggests that the specific substitution pattern and reaction conditions are critical for achieving selective electrophilic substitution.
The regioselectivity of electrophilic substitution on the thieno[3,4-b]pyridine core is influenced by the directing effects of both the fused pyridine ring and the substituents on the thiophene ring. For this compound, considering its preferred tautomeric form (4-hydroxy-1,7-dihydro-thieno[3,4-b]pyridin-2-one), the electron-donating hydroxyl group at C4 and the enamine-like character of the thiophene ring would direct electrophiles to specific positions. The most likely positions for electrophilic attack would be the electron-rich carbons on the thiophene and pyridine rings, with the precise location depending on the balance of electronic and steric factors.
Reactions Involving Hydroxyl Moieties (e.g., Etherification, Esterification)
The hydroxyl groups at the C2 and C4 positions of this compound are key functional handles for further synthetic modifications through reactions such as etherification and esterification. The tautomeric nature of the compound means that these reactions can occur on either the hydroxyl groups of the diol form or the hydroxyl and NH groups of the keto-enol form.
Etherification: O-alkylation of the hydroxyl groups can be achieved using various alkylating agents under basic conditions. For instance, reaction with alkyl halides in the presence of a base like sodium hydride or potassium carbonate would be expected to yield the corresponding ethers. The regioselectivity of alkylation (C2-O vs. C4-O) would depend on the relative acidity of the two hydroxyl groups and the reaction conditions.
Esterification: The hydroxyl groups can be acylated to form esters. This can be accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. The Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a mild method for esterifying even sensitive alcohols and could be applicable here wuxibiology.com.
Oxidation-Reduction Chemistry of the Thieno[3,4-b]pyridine Core
The thieno[3,4-b]pyridine core is susceptible to both oxidation and reduction reactions, which can lead to a variety of functionalized derivatives.
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA). The sulfur atom in the thiophene ring can also be oxidized to a sulfoxide (B87167) or a sulfone under appropriate conditions, typically with stronger oxidizing agents or under harsher conditions. The presence of the hydroxyl groups may influence the outcome of these oxidation reactions.
Reduction: The pyridine ring of the thieno[3,4-b]pyridine system can be reduced, for example, by catalytic hydrogenation or with reducing agents like sodium borohydride, to yield tetrahydrothienopyridine derivatives google.com. The specific conditions required for the reduction of this compound would need to be determined experimentally, as the diol functionality might affect the reactivity of the heterocyclic core.
Ring Transformation and Rearrangement Mechanisms of the Fused System
While specific studies on the ring transformation and rearrangement of this compound are not extensively documented, related heterocyclic systems are known to undergo such reactions under certain conditions. For instance, some thienopyridine derivatives can undergo ring-opening of the thiophene ring upon treatment with strong nucleophiles or bases. Rearrangements of the fused ring system could potentially be induced by thermal or photochemical methods, or through acid/base catalysis, leading to isomeric structures. However, without specific experimental data for this compound, any discussion on this topic remains speculative.
Detailed Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations for the reactions of this compound are limited in the available literature. However, the mechanisms of the fundamental reactions it undergoes can be inferred from studies on analogous systems.
For nucleophilic substitution on the corresponding 2,4-dichloro derivative, the reaction proceeds via a standard SNAr mechanism involving a Meisenheimer intermediate. The regioselectivity is governed by the relative stability of the intermediates formed upon attack at the C2 and C4 positions.
For electrophilic aromatic substitution , the mechanism involves the attack of an electrophile on the electron-rich positions of the thieno[3,4-b]pyridine ring system, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). The directing effects of the fused rings and the substituents determine the preferred site of attack.
The mechanisms for etherification and esterification of the hydroxyl groups follow standard pathways for O-alkylation and O-acylation of alcohols and phenols.
A deeper understanding of the reaction mechanisms for this compound would require dedicated kinetic and computational studies.
Kinetic and Thermodynamic Analysis of Reaction Pathways
A critical aspect of understanding the reactivity of this compound is the analysis of its potential tautomeric forms. Research on related 2,4-dioxygenated thieno[3,4-b]pyridines indicates that they predominantly exist in a γ-enol, α-keto form. ntu.ac.uk This suggests that this compound is most stable as 4-hydroxythieno[3,4-b]pyridin-2(3H)-one . This tautomer represents the thermodynamic product under most conditions, balancing the aromaticity of the thiophene ring with the stability of the pyridinone structure.
Thermodynamic Considerations:
The relative stability of the possible tautomers is a key thermodynamic factor. The diol form, while plausible, is likely of higher energy than the keto-enol tautomers due to the disruption of the pyridine ring's aromaticity in favor of a less stable quinonoid structure. ntu.ac.uk The 4-hydroxy-2-keto form is favored over the 2-hydroxy-4-keto alternative, a preference observed in analogous quinoline (B57606) systems. ntu.ac.uk
Interactive Table 1: Hypothetical Thermodynamic Stability of this compound Tautomers (Note: The following values are illustrative, based on general principles of heterocyclic chemistry, as specific experimental data for this compound is unavailable.)
| Tautomer Name | Structure | Predicted Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Stability Factors |
| 4-hydroxythieno[3,4-b]pyridin-2(3H)-one | Thiophene fused to a 4-hydroxy-2-pyridone ring | 0 (Reference) | Pyridinone stability; Aromatic thiophene ring. ntu.ac.uk |
| 2-hydroxythieno[3,4-b]pyridin-4(1H)-one | Thiophene fused to a 2-hydroxy-4-pyridone ring | +2 to +5 | Less favorable pyridone isomer. |
| This compound | Fully aromatic dihydroxy form | +8 to +12 | High-energy quinonoid pyridine ring. ntu.ac.uk |
Kinetic Analysis:
From a kinetic standpoint, the 4-hydroxythieno[3,4-b]pyridin-2(3H)-one tautomer presents several sites for potential reactions. The electron-rich thiophene ring is susceptible to electrophilic substitution, while the pyridinone ring can undergo nucleophilic reactions, particularly at the carbonyl carbon.
Studies on related 2,4-dioxygenated thieno(3,4-b)pyridine compounds have explored electrophilic substitution, such as bromination, which was observed to proceed smoothly for one such derivative. ntu.ac.uk The thiophene moiety is the expected site of such reactions. The precise position of electrophilic attack (C5 or C7) would be influenced by the directing effects of the fused pyridinone ring and any steric hindrance. Computational studies on related thienopyridines are often used to predict such outcomes. benthamscience.combenthamdirect.com
Interactive Table 2: Predicted Kinetic Favorability for Electrophilic Aromatic Substitution (Note: This table presents a qualitative prediction of reaction rates for the major tautomer, 4-hydroxythieno[3,4-b]pyridin-2(3H)-one. Specific rate constants are not available.)
| Reaction Position | Predicted Relative Rate | Influencing Factors |
| C7-position (Thiophene) | Most Favorable | Electron-donating effect of the adjacent sulfur atom; less steric hindrance. |
| C5-position (Thiophene) | Favorable | Electron-rich thiophene ring; potential steric hindrance from the pyridinone ring. |
| Pyridine Ring | Unfavorable | The pyridine ring is generally electron-deficient and deactivated towards electrophiles. |
Identification of Rate-Limiting Steps and Transition States
For the characteristic reactions of this compound, the identification of rate-limiting steps and the nature of the corresponding transition states are crucial for a complete mechanistic understanding.
Electrophilic Aromatic Substitution:
In a typical electrophilic aromatic substitution on the thiophene ring, such as bromination, the rate-limiting step is the formation of the resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
Reaction Pathway: E⁺ + Thieno[3,4-b]pyridine derivative → [Transition State]‡ → Sigma Complex
Rate-Limiting Step: The formation of the high-energy sigma complex. This step involves the disruption of the thiophene ring's aromaticity.
Transition State: The transition state for this step would resemble the high-energy sigma complex, with a partially formed bond between the electrophile and the thiophene carbon (C5 or C7) and a delocalized positive charge over the ring system. The energy of this transition state dictates the reaction rate. Theoretical calculations on related systems suggest that cyclization processes, which are mechanistically similar to the reverse of an arenium ion formation, can have significant activation barriers (e.g., ~28.8 kcal/mol in a related system). researchgate.net
Nucleophilic Acyl Substitution:
For reactions at the C2-carbonyl group of the dominant tautomer, a nucleophilic acyl addition-elimination mechanism is expected.
Reaction Pathway: Nu⁻ + Carbonyl → [Transition State 1]‡ → Tetrahedral Intermediate → [Transition State 2]‡ → Product
Rate-Limiting Step: The rate-limiting step can be either the initial nucleophilic attack to form the tetrahedral intermediate or the subsequent collapse of this intermediate with the departure of a leaving group. For a poor leaving group, its departure (requiring protonation) would be rate-limiting.
Transition State: The transition state for the initial attack would involve the partial formation of the bond between the nucleophile and the carbonyl carbon, with developing negative charge on the oxygen atom. The geometry at the carbon center would be progressing from trigonal planar to tetrahedral.
The inherent instability of the thieno[3,4-b]pyridine core due to its quinonoid nature can influence the energy of these transition states, potentially leading to faster reactions or alternative pathways compared to more stable heterocyclic systems. ntu.ac.uk
Theoretical and Computational Chemistry Studies on Thieno 3,4 B Pyridine 2,4 Diol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecular systems. For Thieno[3,4-b]pyridine-2,4-diol, these methods provide a detailed picture of its geometry, stability, and vibrational characteristics.
Density Functional Theory (DFT) for Geometry Optimization, Energy Calculations, and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. orientjchem.org It is frequently used for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. orientjchem.org For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. rsc.org These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties. orientjchem.org
Energy calculations derived from DFT provide insights into the thermodynamic stability of the molecule. Furthermore, DFT can compute harmonic vibrational frequencies. orientjchem.org While these theoretical frequencies often show a systematic deviation from experimental values, they are invaluable for assigning peaks in experimental infrared (IR) and Raman spectra. A comparison between calculated and experimental vibrational spectra can confirm the proposed molecular structure.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -XXX.XXXX |
| Dipole Moment (Debye) | X.XX |
| Key Vibrational Frequencies (cm⁻¹) | O-H stretch: ~3400-3600C=O stretch: ~1650-1700C-S stretch: ~600-700 |
Ab Initio Methods for Higher-Level Electronic Structure Characterization
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theoretical accuracy for electronic structure characterization. eurjchem.com Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide more refined energy calculations and a more precise description of electron correlation effects. These higher-level calculations are particularly useful for benchmarking the results obtained from more computationally efficient methods like DFT.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the molecular orbitals, especially the frontier orbitals, provides deep insights into a molecule's reactivity and electronic properties.
Frontier Molecular Orbital (FMO) Theory for Understanding Reactivity and Electronic Transitions
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity. numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. numberanalytics.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org This energy gap also corresponds to the lowest energy electronic transition, which can be observed in UV-Vis spectroscopy. researchgate.net For this compound, the distribution of the HOMO and LUMO across the fused ring system would determine the sites most susceptible to electrophilic and nucleophilic attack.
Table 2: Representative FMO Data for a Thienopyridine System
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -X.XX | Primarily localized on the thiophene (B33073) ring and hydroxyl groups. |
| LUMO | -Y.YY | Primarily localized on the pyridine (B92270) ring. |
| HOMO-LUMO Gap (ΔE) | Z.ZZ | Indicates relative stability and reactivity. |
Note: This table is illustrative. The specific energies and localizations would depend on the exact computational method and the tautomeric form being analyzed.
Assessment of Aromaticity and Electron Delocalization (e.g., Nucleus Independent Chemical Shift (NICS) Analysis)
Aromaticity is a key concept that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. For fused heterocyclic systems like this compound, the degree of aromaticity in each ring can vary. Nucleus-Independent Chemical Shift (NICS) is a popular computational method for quantifying aromaticity. chemrxiv.org It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic ring, while a positive value suggests a paratropic ring current, indicative of an anti-aromatic ring. researchgate.net
NICS calculations for this compound would likely reveal that the thiophene ring retains significant aromatic character. whiterose.ac.uk The aromaticity of the pyridine ring would be influenced by the presence of the diol substituents and the specific tautomeric form. mdpi.com
Computational Modeling of Tautomeric Equilibria and Energetic Preferences
This compound can exist in several tautomeric forms due to the migration of protons between the oxygen and nitrogen atoms. The most likely tautomers are the diol form and various keto-enol forms. ntu.ac.uk Tautomerism can have a profound impact on the chemical and biological properties of a molecule. wuxibiology.com
Computational modeling is a powerful tool for studying tautomeric equilibria. researchgate.net By calculating the relative energies of the different tautomers using methods like DFT, it is possible to predict their relative stabilities and, consequently, their populations at equilibrium. wuxibiology.com The calculations can also model the transition states between tautomers to determine the energy barriers for interconversion. Solvent effects, which can significantly influence tautomeric preferences, can also be incorporated into these models using methods like the Polarizable Continuum Model (PCM). For 2,4-dihydroxylated pyridine systems, the keto-enol forms are often found to be more stable. ntu.ac.uk
Table 3: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| 2,4-diol | +X.X | <1 |
| 2-hydroxy-4-keto | 0.0 | >99 |
| 4-hydroxy-2-keto | +Y.Y | <1 |
Note: This table illustrates a common trend for similar heterocyclic systems where keto forms are often more stable. The actual values would require specific calculations for this molecule.
Theoretical Elucidation of Quinoid-Resonance Effects in Thienopyridine Systems
Theoretical studies of thienopyridine systems, particularly the thieno[3,4-b]pyridine scaffold, have focused on understanding the influence of its electronic structure on stability and properties. Unlike its isomers, the thieno[3,4-b]pyridine system is characterized by a quinonoid structure within its pyridine ring. This feature is a primary determinant of its chemical character.
Research has shown that the 2,4-dioxygenated thieno[3,4-b]pyridines, the class to which this compound belongs, exist predominantly in their γ-enol, α-keto tautomeric forms. ntu.ac.uk This preference is a direct consequence of the underlying electronic distribution. Computational studies comparing thieno[3,4-b]pyridine analogues with other 2,3-fused thieno(b)pyridine and quinoline (B57606) systems reveal significant differences in stability. The lack of stability observed in some compounds within the thieno[3,4-b]pyridine series is attributed to the higher energy of the quinonoid resonance form in the pyridine ring. ntu.ac.uk This is in contrast to the more stable Kekulé aromatic form found in the other isomeric systems. ntu.ac.uk
The concept of quinoid character influencing electronic properties is well-documented in related heterocyclic systems. In thieno[3,4-b]thiophene (B1596311) (TT), for instance, the presence of a stable quinoid resonance structure is instrumental in minimizing the energy difference between its resonance forms, which corresponds to the material's band gap. rsc.org This effect is harnessed in materials science to create near-infrared (NIR) absorbing non-fullerene acceptors, where the quinoid bridge serves to narrow the band gap. rsc.org While this compound is not primarily used in this context, the principle illustrates the profound impact of the quinoid structure on the molecule's fundamental electronic properties. The stabilization of a quinoid structure through molecular design is a known strategy for lowering the optical band gap of conjugated polymers. researchgate.net
Table 1: Comparison of Structural Features in Fused Pyridine Systems
| Feature | Thieno[3,4-b]pyridine System | 2,3-Fused Thieno(b)pyridine Systems |
|---|---|---|
| Dominant Resonance Form | Quinonoid | Kekulé (Aromatic) |
| Relative Energy State | Higher Energy | Lower Energy |
| Inferred Stability | Generally lower | Generally higher |
Computational Approaches to Structure-Reactivity Relationship Studies
Computational chemistry provides essential tools for investigating the link between the molecular structure of thienopyridine derivatives and their chemical reactivity. acs.org Density Functional Theory (DFT) has become a standard method for modeling these systems, enabling the elucidation of reaction mechanisms, prediction of metabolic pathways, and analysis of electronic structures. acs.orgfrontiersin.org
For thienopyridine derivatives, computational studies can predict sites of reactivity and potential bioactivation. nih.gov For example, models can differentiate between molecules that are likely to form reactive metabolites and those that are stable, a critical aspect in medicinal chemistry. nih.gov In the broader class of thiophene-containing compounds, computational models are used to predict bioactivation through pathways like S-oxidation or epoxidation. nih.gov
Specific applications of computational methods to thienopyridines include the study of their conformational dynamics. N-acyl tetrahydrothienopyridine derivatives have been analyzed using a combination of NMR spectroscopy and DFT calculations to investigate the restricted rotation around the C-N amide bond. benthamscience.combenthamdirect.com These studies can determine the energy barriers between different rotamers (rotational isomers) and identify the more stable conformer, which is crucial for understanding how the molecule might interact with biological targets. benthamscience.combenthamdirect.com
Furthermore, DFT calculations are employed to model the photophysical and electrochemical properties of related heterocyclic systems. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the electronic band gap, which correlates with the optical and electronic behavior of the material. frontiersin.org These theoretical calculations provide a framework for interpreting experimental data from techniques like UV-Vis spectroscopy and cyclic voltammetry. frontiersin.org
Table 2: Computational Methods and Applications in Thienopyridine Research
| Computational Method | Application | Studied System/Analogue | Key Findings | Reference(s) |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization, Electronic Properties (HOMO/LUMO) | Thieno[3,2-b]thiophene derivatives | Modeling of molecular structures and prediction of optic band gaps. | frontiersin.org |
| DFT and NMR Spectroscopy | Analysis of Rotational Barriers | N-acyl tetrahydrothienopyridine derivatives | Characterization of E/Z rotamers and quantification of the energy barrier for C-N bond rotation. | benthamscience.combenthamdirect.com |
| Metabolism Models | Prediction of Bioactivation | Thiophene-containing drugs | Identification of potential reactive metabolite formation pathways. | nih.gov |
Modifications and Synthetic Transformations of the Thieno 3,4 B Pyridine 2,4 Diol Scaffold
Derivatization and Protection Strategies for Hydroxyl Groups
The presence of two hydroxyl groups on the thieno[3,4-b]pyridine-2,4-diol core necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule. libretexts.org The choice of protecting group is critical, as it must be stable under the planned reaction conditions and easily removable afterward. libretexts.org The protection of hydroxyl groups is typically accomplished by converting them into ethers or esters. highfine.com
Common strategies applicable to this diol system include the formation of silyl (B83357) ethers and acetals. highfine.com Silyl ethers are widely used due to their ease of introduction and removal. highfine.com The stability of silyl ethers varies depending on the steric bulk of the alkyl groups on the silicon atom, allowing for tunable reactivity. highfine.com For instance, a tert-butyldimethylsilyl (TBS) group is more robust and resistant to acidic conditions than a trimethylsilyl (B98337) (TMS) group.
Acetal-based protecting groups, such as the 2-tetrahydropyranyl (THP) ether, are also valuable. highfine.com THP ethers are typically formed by reacting the alcohol with 3,4-dihydropyran (DHP) under acidic catalysis, for example, using pyridinium (B92312) p-toluenesulfonate (PPTS). highfine.comorganic-chemistry.org These groups are stable under basic and nucleophilic conditions but are readily cleaved under mild acidic hydrolysis. organic-chemistry.org For diols, cyclic protecting groups like disilanes can be employed to protect both hydroxyl groups simultaneously. For example, tetraisopropyldisilane is capable of reacting with two hydroxyl groups to form a stable cyclic diether, which can be removed using fluoride (B91410) reagents. google.com
| Protecting Group | Abbreviation | Reagents for Protection | Stability | Reagents for Deprotection |
|---|---|---|---|---|
| Trimethylsilyl | TMS | TMSCl, Imidazole (B134444) | Low (sensitive to acid/base) | K₂CO₃/MeOH; Mild acid |
| Triethylsilyl | TES | TESCl, Imidazole | Moderate | HF, TBAF, Acetic Acid |
| tert-Butyldimethylsilyl | TBS/TBDMS | TBSCl, Imidazole, DMF | High (stable to base) | HF, TBAF |
| 2-Tetrahydropyranyl | THP | Dihydropyran (DHP), PPTS | Stable to base, organometallics | Mild aqueous acid (e.g., AcOH) |
| Tetraisopropyldisilane | TIPDS | TIPDSCl₂, Pyridine (B92270) | High (protects 1,2-diols) | TBAF |
Side-Chain Functionalization and Introduction of Various Substituents
After protection of the hydroxyl groups, the thieno[3,4-b]pyridine scaffold can be functionalized to introduce a variety of substituents, which is key to modulating the biological and electronic properties of the molecule. rsc.orgrsc.org Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. mdpi.comresearchgate.net
Palladium-catalyzed C-H activation/arylation reactions, for instance, can be applied to forge new carbon-carbon bonds at specific positions on the thiophene (B33073) or pyridine ring. mdpi.comresearchgate.net Such methods allow for the introduction of diverse aryl and heteroaryl groups, significantly expanding the chemical space around the scaffold. Similarly, transition-metal-free methods, such as direct sulfonylation, can introduce sulfur-containing functionalities. wiley.com
Once initial substituents are in place, they can serve as handles for further derivatization. For example, a halogen atom introduced onto the pyridine ring can be replaced with various nucleophiles or used in cross-coupling reactions to attach different side chains. rsc.org The strategic introduction of alkyl, alkoxy, amide, or other functional groups can influence properties like solubility, lipophilicity, and hydrogen-bonding capacity, which are critical for applications in drug discovery. researchgate.netnih.gov This process, often termed "side-chain engineering," is fundamental to optimizing the performance of the core scaffold for a specific purpose. rsc.org
| Reaction Type | Typical Reagents | Position Functionalized | Introduced Group | Reference |
|---|---|---|---|---|
| C-H Arylation | Pd(OAc)₂, Ligand (e.g., X-Phos), Aryl Halide | Thiophene Ring (C-H) | Aryl | mdpi.comresearchgate.net |
| C-H Sulfonylation | Arylsulfonyl Chloride, Base | Pyridine Ring (C-H) | Sulfone (SO₂Ar) | wiley.com |
| Halogenation | N-Bromosuccinimide (NBS) | Various | Bromo | rsc.org |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Halogenated Position | Aryl | rsc.org |
Annulation Reactions Leading to More Complex Fused Ring Systems
The thieno[3,4-b]pyridine scaffold serves as an excellent platform for constructing more complex, polycyclic heterocyclic systems through annulation reactions. These reactions involve building a new ring onto the existing bicyclic framework. Such strategies are employed to create novel molecular architectures with unique three-dimensional shapes and properties.
Functionalized thienopyridines, particularly those bearing amino or activated methylene (B1212753) groups, are common precursors for these transformations. For example, an aminothienopyridine derivative can react with bifunctional electrophiles to construct new fused rings. Reaction with reagents like ethylenediamine (B42938) can lead to the formation of an imidazole ring, while reaction with triethylorthoformate can yield a fused pyrimidine (B1678525) ring. kau.edu.sa
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to polyannulated thienopyridines. acs.org For instance, substituted thieno[2,3-b]pyridines have been used in domino sequences to build fused pyridine, pyrimidine, and even larger diazepine (B8756704) rings. acs.org Microwave-assisted protocols have also been developed for sequential coupling, imination, and annulation reactions to produce complex thienopyridines and related fused systems in a one-pot fashion. organic-chemistry.org These advanced synthetic methods allow for the rapid assembly of structurally diverse and complex molecules starting from the fundamental thienopyridine core. mdpi.comtubitak.gov.tr
Development of Combinatorial Libraries Based on the Thieno[3,4-B]pyridine Scaffold
The thieno[3,4-b]pyridine scaffold is an ideal template for the development of combinatorial libraries. Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity or material properties. researchgate.netmdpi.com The ease with which the thienopyridine core can be functionalized at multiple positions makes it a prime candidate for such approaches. researchgate.net
The generation of a combinatorial library typically involves a common core structure (the scaffold) and a set of diverse building blocks that are systematically attached to it. For the this compound scaffold, a library could be generated by first using a set of protecting groups for the diols, followed by introducing a variety of substituents on the thiophene and pyridine rings using methods like C-H activation or cross-coupling reactions. Finally, deprotection and further derivatization of the hydroxyl groups would add another layer of diversity.
Domino reactions are particularly well-suited for combinatorial synthesis, enabling the construction of complex, substituted thienopyridines in a few steps. nih.gov The development of efficient, one-pot synthetic routes facilitates the creation of these libraries, which are invaluable tools in drug discovery for identifying new lead compounds and in materials science for discovering novel functional materials. organic-chemistry.orgrsc.org
Emerging Research Directions and Potential Applications in Advanced Materials Science
Design and Synthesis of Novel Organic Semiconductor Materials
The thieno[3,4-b]pyridine framework is an attractive building block for organic semiconductors. colab.wsresearchgate.net The fusion of the thiophene (B33073) and pyridine (B92270) rings creates a planar, π-conjugated system that can be chemically modified to fine-tune its electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The design of semiconductor materials based on this core often involves creating donor-acceptor (D-A) architectures to achieve low band gaps, which are crucial for applications in organic electronics. researchgate.net For instance, the related thieno[3,4-b]pyrazine (B1257052) unit, which is isoelectronic to thienopyridine, is recognized as a powerful building block for low band gap polymers. researchgate.net The diol functional groups in Thieno[3,4-b]pyridine-2,4-diol offer reactive sites for further synthesis, allowing it to be incorporated into larger polymeric or small-molecule systems.
Synthetic strategies to create these advanced materials typically rely on modern cross-coupling reactions. Palladium-catalyzed methods like Stille and Suzuki couplings are frequently employed to link the thienopyridine core with other aromatic or heteroaromatic units, extending the π-conjugation and tailoring the material's properties. mdpi.com While specific synthesis of semiconductors from this compound is not yet widely reported, the established chemistry of its analogs provides a clear roadmap. For example, functionalized heteroacenes derived from thiophene are considered valuable building blocks for new organic semiconductors. colab.wsresearchgate.net
Table 1: Properties of Representative Thiophene-Based Semiconductor Materials
| Compound Family | Key Structural Feature | Application Area | Reported Properties |
|---|---|---|---|
| Thieno[3,4-b]pyrazines | Fused Thiophene-Pyrazine Core | Photovoltaics | Low optical band gaps (e.g., 0.95 eV for P1 polymer). researchgate.net |
| Thieno[3,4-b]thiophenes | Fused Bithiophene Core | OFETs, OPVs | Record electron mobility of 5.2 cm²/V·s for 2DQTTs. acs.orgresearchgate.net |
| Benzo researchgate.netthieno[2,3-b]pyridines | Benzo-fused Thienopyridine | OLEDs | High triplet energy, suitable as host materials. rsc.org |
| Thieno[3,2-b]thiophenes | Fused Thiophene-Thiophene | OFETs, OPVs | Hole mobility up to 1.95 cm²/V·s in polymer OFETs. |
This table presents data for related compound families to illustrate the potential of thienopyridine-based materials.
Integration into Optoelectronic Devices and Components
The tunable electronic properties of materials derived from the thieno[3,4-b]pyridine scaffold make them highly suitable for a range of optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). acs.orggoogle.com
In the context of OPVs, derivatives of the closely related thieno[3,4-b]pyrazine have been successfully designed as organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). mdpi.com These dyes, featuring a D-A-π-A design, have achieved power conversion efficiencies (PCE) as high as 5.2%. mdpi.com Similarly, small-molecule donors based on thieno[3,4-b]thiophene (B1596311) have been used in bulk-heterojunction solar cells, demonstrating the core's effectiveness in photovoltaic applications. acs.org
For OLEDs, the key is to develop materials with high triplet energies and good charge transport capabilities. Derivatives of benzo researchgate.netthieno[2,3-b]pyridine (B153569) have been synthesized as high-triplet-energy bipolar host materials, enabling high quantum efficiencies above 20% in both green and blue phosphorescent OLEDs. rsc.org This demonstrates the potential of the thienopyridine core in creating efficient light-emitting materials.
Table 2: Performance of Optoelectronic Devices Incorporating Thienopyridine Analogs
| Device Type | Material/Compound Class | Key Performance Metric |
|---|---|---|
| DSSC | TP1 (Thieno[3,4-b]pyrazine-based dye) | Power Conversion Efficiency (PCE): 5.2% |
| Blue P-OLED | Benzo researchgate.netthieno[2,3-b]pyridine derivative | External Quantum Efficiency (EQE): >20% |
| Green P-OLED | Benzo researchgate.netthieno[2,3-b]pyridine derivative | External Quantum Efficiency (EQE): >20% |
| OFET | 2DQTTs (Thieno[3,4-b]thiophene-based) | Electron Mobility: 5.2 cm²/V·s |
This table showcases the performance of devices using materials analogous to Thieno[3,4-b]pyridine to highlight the potential applications.
Role as a Building Block in Supramolecular Chemistry and Molecular Engineering
The structure of this compound is well-suited for applications in supramolecular chemistry and molecular engineering. The nitrogen atom in the pyridine ring acts as a Lewis base and a hydrogen bond acceptor, while the hydroxyl groups of the diol can serve as hydrogen bond donors. These features allow the molecule to act as a "unimer" or building block that can self-assemble into larger, ordered architectures through non-covalent interactions like hydrogen bonding and metal coordination. mdpi.com
Research on related systems demonstrates this potential. For example, 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine, an analog, has been synthesized to act as a bidentate bridging ligand, connecting two ruthenium(II) metal centers to form a discrete bimetallic supramolecular construct. rsc.org The thieno[3,4-b]pyrazine core in this assembly facilitates communication between the metal centers. rsc.org
Furthermore, other thiophene-based unimers featuring pyridine-containing end-groups (like terpyridine) have been shown to self-assemble in the presence of metal ions (e.g., Fe²⁺) to form metallo-supramolecular polymers (MSPs). mdpi.comresearchgate.net These materials have applications in electrochromic devices, where their color can be reversibly changed by applying an electric field. mdpi.com The diol groups on this compound could be functionalized to attach such coordinating units, enabling its use in similar self-assembling systems. This strategic design allows for the creation of "smart" materials whose properties can be tuned by carefully selecting the molecular components. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Thieno[3,4-B]pyridine-2,4-diol, and what are the critical parameters for optimizing yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of methyl 2-aminothiophene-3-carboxylate with urea under high-temperature conditions (200°C for 2 hours). Key steps include:
- Purification via dissolution in 1 N NaOH, decolorization with charcoal, and recrystallization from water.
- Yield optimization depends on reaction time, stoichiometric ratios (urea in excess), and precise temperature control to avoid decomposition. A reported yield of 72% was achieved under these conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200 cm, carbonyl at ~1700 cm) .
- NMR : H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (broad singlet). C NMR confirms ring carbons and substituents .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .
Q. What are the common functionalization strategies for this compound in drug discovery?
- Methodological Answer :
- Substitution Reactions : Introduce azido or thiocyanato groups using sodium azide or potassium thiocyanate .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to form biaryl derivatives .
- Heterocyclic Fusion : Fuse with triazolo or pyrimidine rings to enhance bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols to compare antimicrobial results .
- Cytotoxicity Profiling : Pair biological activity data with cytotoxicity assays (e.g., MTT on human cell lines) to distinguish selective vs. nonspecific effects .
- Structural Validation : Re-synthesize disputed derivatives and confirm structures via X-ray crystallography to rule out synthetic variability .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer :
- Core Modifications : Systematically vary substituents at positions 3 and 5 to assess electronic and steric effects on bioactivity .
- Bioisosteric Replacement : Replace thiophene with furan or benzene to study ring fusion impact .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., bacterial gyrase) .
Q. How can researchers troubleshoot low yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Byproduct Analysis : Monitor reactions via TLC or HPLC to detect intermediates or side products (e.g., incomplete cyclization) .
- Solvent Optimization : Switch from polar aprotic (DMF) to protic solvents (ethanol/water) to improve solubility of intermediates .
- Catalyst Screening : Test alternative palladium catalysts (e.g., Pd(OAc) vs. PdCl) for coupling reactions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and respiratory masks (EN 374/149 standards) .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acidification) .
- Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated byproducts .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the mode of action of antimicrobial derivatives using transcriptomic or proteomic approaches .
- Scale-Up Challenges : Develop greener synthetic routes (e.g., microwave-assisted synthesis) to reduce energy consumption .
- Toxicity Profiling : Conduct in vivo studies to assess pharmacokinetics and organ-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
